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Introduction
Zilurgisertib (also known as INCB000928 or M4K2009) is an orally bioavailable, potent, and

highly selective small-molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2), also known

as Activin A Receptor, Type I (ACVR1).[1][2] ALK2 is a type I bone morphogenetic protein

(BMP) receptor that plays a crucial role in bone formation and iron homeostasis.[3] Gain-of-

function mutations in the ACVR1 gene are the primary cause of fibrodysplasia ossificans

progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive

heterotopic ossification (HO).[4][5] Furthermore, dysregulation of the ALK2 pathway is

implicated in the anemia of chronic disease by modulating hepcidin production.[3][6]

Zilurgisertib is currently under clinical investigation for the treatment of FOP and anemia

associated with myelofibrosis.[2][7] This document provides a comprehensive overview of the

pharmacological profile of Zilurgisertib, including its mechanism of action, in vitro and in vivo

pharmacology, and pharmacokinetics.

Mechanism of Action
Zilurgisertib is an ATP-competitive inhibitor of the ALK2 kinase.[3][8] In FOP, a common

mutation (R206H) in the ALK2 protein leads to its over-activation, resulting in excessive BMP

signaling and subsequent formation of ectopic bone.[2][5] Zilurgisertib binds to the kinase

domain of both wild-type and mutant ALK2, preventing its phosphorylation and downstream

signaling cascade.[8] This inhibition blocks the phosphorylation of SMAD1/5 proteins, which are
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key mediators in the BMP signaling pathway. By inhibiting this pathway, Zilurgisertib
effectively suppresses the abnormal bone formation characteristic of FOP.[2][6]

In the context of anemia, ALK2 signaling in the liver stimulates the production of hepcidin, a key

regulator of iron metabolism.[3][6] Elevated hepcidin levels lead to iron sequestration and

restricted erythropoiesis. By inhibiting ALK2, Zilurgisertib reduces hepcidin production,

thereby increasing iron availability for red blood cell production.[6][9]

Quantitative Pharmacology
The inhibitory activity and pharmacokinetic properties of Zilurgisertib have been characterized

in a range of preclinical and clinical studies. The following tables summarize the key

quantitative data.

Table 1: In Vitro Potency of Zilurgisertib
Assay Type

Target/Cell
Line

Parameter Value (nM) Reference(s)

Biochemical

Kinase Assay
ALK2 IC50 11 - 15 [6]

Cellular Assay

(SMAD1/5

Phosphorylation)

- IC50 63 - 69 [6]

Cellular Assay

(Hepcidin

Production)

Huh7 cells

(BMP-6

stimulated)

IC50 20 [6]

Table 2: Selectivity of Zilurgisertib
Kinase Inhibition at 200 nM Reference(s)

ALK1 ~50% [6]

ALK6 ~48% [6]

Other Kinases (panel of 356) Minimal [6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10827873?utm_src=pdf-body
https://www.incytemi.com/document/Poster/ASH%202023%20-%20Preclinical%20Profile%20of%20Zilurgisertib%20with%20Ruxolitinib%20for%20Anemia%20in%20MF.pdf
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/alk2-kinase-assay.pdf?rev=fb1f6c2cf83d45c09a40bef290fd7465&sc_lang=en
https://pubs.acs.org/doi/10.1021/acsmedchemlett.5c00516?ref=pdf
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/alk2-kinase-assay.pdf?rev=fb1f6c2cf83d45c09a40bef290fd7465&sc_lang=en
https://www.benchchem.com/product/b10827873?utm_src=pdf-body
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/alk2-kinase-assay.pdf?rev=fb1f6c2cf83d45c09a40bef290fd7465&sc_lang=en
https://figshare.com/articles/journal_contribution/Discovery_and_Characterization_of_Zilurgisertib_a_Potent_and_Selective_Inhibitor_of_Activin_Receptor-like_Kinase_2_ALK2_for_the_Treatment_of_Fibrodysplasia_Ossificans_Progressiva/30500245
https://www.benchchem.com/product/b10827873?utm_src=pdf-body
https://www.benchchem.com/product/b10827873?utm_src=pdf-body
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/alk2-kinase-assay.pdf?rev=fb1f6c2cf83d45c09a40bef290fd7465&sc_lang=en
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/alk2-kinase-assay.pdf?rev=fb1f6c2cf83d45c09a40bef290fd7465&sc_lang=en
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/alk2-kinase-assay.pdf?rev=fb1f6c2cf83d45c09a40bef290fd7465&sc_lang=en
https://www.benchchem.com/product/b10827873?utm_src=pdf-body
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/alk2-kinase-assay.pdf?rev=fb1f6c2cf83d45c09a40bef290fd7465&sc_lang=en
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/alk2-kinase-assay.pdf?rev=fb1f6c2cf83d45c09a40bef290fd7465&sc_lang=en
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/alk2-kinase-assay.pdf?rev=fb1f6c2cf83d45c09a40bef290fd7465&sc_lang=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Pharmacokinetic Parameters of Zilurgisertib in
Healthy Adults (Single Ascending Dose)

Dose Cmax (nM) Tmax (h)
AUC0-inf
(nM*h)

t1/2 (h)
Reference(s
)

10 mg 32.0 2.0 - 4.1 779 23.1 [8]

175 mg - - - 31.4 [8]

500 mg 2460 2.0 50,500 - [8]

Data presented as geometric mean. Cmax: Maximum plasma concentration; Tmax: Time to

maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve

from time zero to infinity; t1/2: Elimination half-life.

Experimental Protocols
Biochemical Kinase Inhibition Assay
The inhibitory activity of Zilurgisertib on ALK2 kinase was determined using a biochemical

assay that measures the phosphorylation of a substrate. A common method involves the use of

a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The

ADP is then converted to ATP, which is used to generate a luminescent signal via a

luciferase reaction. The intensity of the luminescence is directly proportional to the kinase

activity.

Procedure Outline:

Recombinant ALK2 enzyme is incubated with a specific substrate (e.g., a synthetic

peptide) and ATP in a kinase buffer.

Zilurgisertib at varying concentrations is added to the reaction mixture.

The reaction is allowed to proceed for a defined period at a controlled temperature.
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An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the

remaining ATP.

A kinase detection reagent is then added to convert the generated ADP to ATP and initiate

the luciferase reaction.

Luminescence is measured using a plate reader.

IC50 values are calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration.

Cellular Assay for SMAD1/5 Phosphorylation
The cellular potency of Zilurgisertib is assessed by measuring its ability to inhibit BMP-

induced phosphorylation of SMAD1/5 in a cell-based assay.

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.

Procedure Outline:

HEK293 cells are seeded in microplates and cultured to a suitable confluency.

The cells are then treated with varying concentrations of Zilurgisertib for a pre-

determined time.

Following incubation with the inhibitor, the cells are stimulated with a BMP ligand (e.g.,

BMP-6) to induce SMAD1/5 phosphorylation.

After stimulation, the cells are lysed, and the levels of phosphorylated SMAD1/5

(pSMAD1/5) are quantified using methods such as ELISA or Western blotting with a

specific antibody against pSMAD1/5.

The results are normalized to the total SMAD1/5 levels or a housekeeping protein.

IC50 values are determined by analyzing the dose-response curve of pSMAD1/5

inhibition.
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In Vivo Efficacy in a Fibrodysplasia Ossificans
Progressiva (FOP) Mouse Model
The ability of Zilurgisertib to prevent heterotopic ossification is evaluated in a transgenic

mouse model of FOP that expresses a constitutively active form of human ALK2 (e.g., ALK2

R206H).

Animal Model: A common model is the Alk2R206H knock-in mouse.

Procedure Outline:

Injury is induced in the muscle of the mice (e.g., via cardiotoxin injection) to trigger

heterotopic bone formation.

Mice are treated with Zilurgisertib or a vehicle control, typically via oral gavage, starting

before or at the time of injury and continuing for a specified duration.

The formation of heterotopic bone is monitored over time using imaging techniques such

as micro-computed tomography (µCT).

At the end of the study, the volume of the ectopic bone is quantified from the µCT scans.

Histological analysis of the affected tissues can also be performed to assess the extent of

ossification.

Signaling Pathway and Experimental Workflow
Diagrams
ALK2 Signaling Pathway in FOP
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Caption: ALK2 signaling pathway in FOP and the inhibitory action of Zilurgisertib.

Experimental Workflow for In Vivo FOP Mouse Model
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Caption: Workflow for evaluating Zilurgisertib efficacy in a mouse model of FOP.
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Conclusion
Zilurgisertib is a potent and selective inhibitor of ALK2 with a promising pharmacological

profile for the treatment of FOP and anemia of chronic disease. Its mechanism of action is well-

defined, and it has demonstrated significant efficacy in preclinical models. The pharmacokinetic

data from early clinical trials support a once-daily oral dosing regimen.[1] Ongoing clinical

studies will further elucidate the safety and efficacy of Zilurgisertib in patient populations.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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